2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride
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Overview
Description
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives with carbon disulfide and subsequent reactions with alkylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol-containing compounds under suitable conditions.
Acetylation: The final step involves the acetylation of the sulfanyl-triazole intermediate to form the acetic acid derivative.
Hydrochloride Formation: The hydrochloride salt is formed by treating the acetic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and purification processes.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The amino group and sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its use in drug development, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole, voriconazole, and rufinamide share the triazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs have structural similarities and comparable applications.
Uniqueness
2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S.ClH/c1-9-4(6)7-8-5(9)12-2-3(10)11;/h2H2,1H3,(H2,6,7)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOBLTJKZGPPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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